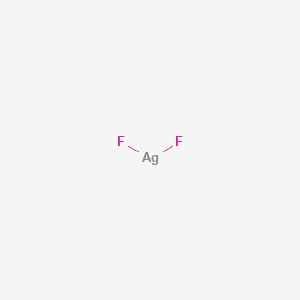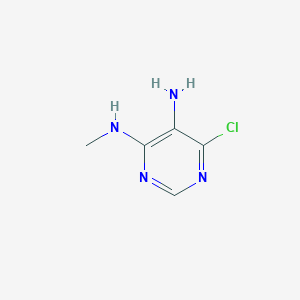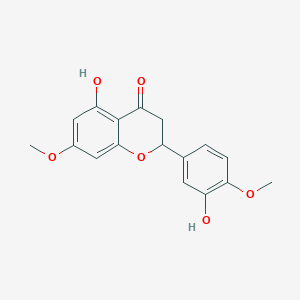
Silver(II) fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a rare example of a silver compound in the +2 oxidation state, as silver typically exists in the +1 oxidation state . Silver(II) fluoride is a white or grey crystalline powder that is hygroscopic and decomposes in water . It is a strong fluorinating and oxidizing agent, making it useful in various chemical reactions .
Preparation Methods
Silver(II) fluoride can be synthesized through several methods:
-
Fluorination of Silver(I) Oxide: : One common method involves fluorinating silver(I) oxide (Ag₂O) with elemental fluorine (F₂) at elevated temperatures . The reaction can be represented as: [ \text{Ag}_2\text{O} + \text{F}_2 \rightarrow 2\text{AgF}_2 ]
-
Reaction with Silver(I) Fluoride or Silver Chloride: : Another method involves reacting silver(I) fluoride (AgF) or silver chloride (AgCl) with elemental fluorine at around 200°C . The reactions are as follows: [ \text{AgF} + \text{F}_2 \rightarrow \text{AgF}_2 ] [ \text{AgCl} + \text{F}_2 \rightarrow \text{AgF}_2 + \text{Cl}_2 ]
Due to its strong oxidizing nature, this compound should be stored in Teflon or passivated metal containers and handled with care .
Chemical Reactions Analysis
Silver(II) fluoride undergoes various types of chemical reactions:
-
Oxidation: : As a strong oxidizing agent, this compound can oxidize other substances. For example, it can oxidize xenon to form xenon difluoride (XeF₂) .
-
Fluorination: : this compound is used as a fluorinating agent in organic synthesis. It can introduce fluorine atoms into organic compounds, enhancing their chemical properties . For instance: [ \text{CZ}_3\text{H} + 2\text{AgF}_2 \rightarrow \text{CZ}_3\text{F} + \text{HF} + 2\text{AgF} ]
-
Reaction with Water: : this compound reacts with water to produce oxygen and hydrofluoric acid (HF) .
Scientific Research Applications
Silver(II) fluoride has several scientific research applications:
-
Chemistry: . This is particularly useful in the development of pharmaceuticals and agrochemicals.
-
Material Science: : this compound is used in the preparation of specialized ceramics that incorporate fluorine ions, improving their thermal and chemical stability .
-
Optoelectronics: : Due to its unique optical properties, this compound is utilized in the field of optoelectronics for advanced technological developments .
Mechanism of Action
The mechanism of action of silver(II) fluoride involves its strong oxidizing and fluorinating properties. It can form complex ions with fluoride ions, such as AgF₃⁻, AgF₂₄⁻, and AgF₄⁶⁻ . These complex ions play a crucial role in its reactivity and ability to introduce fluorine atoms into other compounds. The molecular targets and pathways involved in its reactions are primarily related to its ability to oxidize and fluorinate other substances .
Comparison with Similar Compounds
Silver(II) fluoride can be compared with other high-valence metallic fluorides, such as:
- Cobalt(III) Fluoride (CoF₃)
- Manganese(III) Fluoride (MnF₃)
- Cerium(IV) Fluoride (CeF₄)
- Lead(IV) Fluoride (PbF₄)
These compounds also exhibit strong oxidizing and fluorinating properties, but this compound is unique due to its rare +2 oxidation state and its specific reactivity with certain organic and inorganic compounds .
Properties
CAS No. |
7783-95-1 |
|---|---|
Molecular Formula |
AgF2-2 |
Molecular Weight |
145.865 g/mol |
IUPAC Name |
silver;difluoride |
InChI |
InChI=1S/Ag.2FH/h;2*1H/p-2 |
InChI Key |
DOVBQBITXCIRPH-UHFFFAOYSA-L |
SMILES |
F[Ag]F |
Canonical SMILES |
[F-].[F-].[Ag] |
| 7783-95-1 | |
Pictograms |
Oxidizer; Corrosive; Acute Toxic; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3,4-Dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1583915.png)

![6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1583920.png)


